An In-depth Technical Guide to 4-(Methoxymethyl)phenol: Chemical Properties and Structure
An In-depth Technical Guide to 4-(Methoxymethyl)phenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-(Methoxymethyl)phenol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.
Chemical Structure and Identification
4-(Methoxymethyl)phenol is an organic compound belonging to the phenol (B47542) family. Structurally, it is a derivative of p-cresol (B1678582) where one of the methyl hydrogens is substituted by a methoxy (B1213986) group.[1] This structural arrangement confers specific chemical and physical properties that are of interest in various research and development applications.
Below is a two-dimensional representation of the chemical structure of 4-(Methoxymethyl)phenol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(Methoxymethyl)phenol[1] |
| CAS Number | 5355-17-9[2] |
| Molecular Formula | C₈H₁₀O₂[2] |
| Molecular Weight | 138.16 g/mol [1] |
| InChI | InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3[1] |
| InChIKey | AHXXIALEMINDAW-UHFFFAOYSA-N[1] |
| SMILES | COCC1=CC=C(C=C1)O[2] |
| Synonyms | p-(Methoxymethyl)phenol, 4-Hydroxybenzyl methyl ether, alpha-Methoxy-p-cresol[2] |
Physicochemical Properties
The physicochemical properties of 4-(Methoxymethyl)phenol are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
Table 2: Physicochemical Properties
| Property | Value | Unit | Source |
| Boiling Point | 222.8 | °C at 760 mmHg | [3] |
| Density | 1.087 | g/cm³ | [3] |
| Flash Point | 92.5 | °C | [3] |
| logP (Octanol/Water Partition Coefficient) | 1.539 | [4] | |
| Water Solubility (log₁₀WS) | -1.40 | mol/L | [4] |
| Vapor Pressure (estimated) | 0.0104 | hPa at 20°C | [2] |
| Vapor Pressure (estimated) | 0.0174 | hPa at 25°C | [2] |
Solubility Profile: 4-(Methoxymethyl)phenol exhibits good solubility in various organic solvents.
Table 3: Solubility in Organic Solvents at 25°C
| Solvent | Solubility (g/L) |
| Ethanol | 1069.37[2] |
| Methanol | 1181.75[2] |
| Isopropanol | 793.64[2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic data for 4-(Methoxymethyl)phenol.
Table 4: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹H NMR | Predicted chemical shifts (in CDCl₃): Aromatic protons (Ar-H) around 6.5 - 6.7 ppm, a broad singlet for the hydroxyl proton (-OH) between 4.5 - 5.5 ppm, a singlet for the methoxy protons (-OCH₃) at 3.7 - 3.9 ppm, and singlets for the benzylic and methyl protons.[5] |
| ¹³C NMR | Predicted chemical shifts (in CDCl₃): Carbons of the aromatic ring appear in the range of 110 - 160 ppm. The methoxy carbon (-OCH₃) is expected around 55 - 60 ppm.[5] |
| Infrared (IR) Spectroscopy | The FTIR spectrum, typically recorded as a capillary cell melt, would show characteristic peaks for O-H stretching of the phenolic group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and phenol groups.[1] |
| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. |
Experimental Protocols
Representative Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of 4-(Methoxymethyl)phenol.
Detailed Methodologies
Synthesis: Methylation of 4-Hydroxybenzyl Alcohol
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Reaction Setup: To a stirred solution of 4-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
Addition of Methylating Agent: Methyl iodide (CH₃I, 1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification: Column Chromatography
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Stationary Phase: Silica gel is a suitable stationary phase for the purification of moderately polar compounds like 4-(Methoxymethyl)phenol.
-
Eluent System: A gradient of hexane and ethyl acetate is commonly used. The elution may start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and the polarity is gradually increased to elute the desired compound.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure 4-(Methoxymethyl)phenol are combined and the solvent is removed under reduced pressure to yield the purified compound.
Biological Activity and Applications
4-(Methoxymethyl)phenol is identified as a plant metabolite, found in organisms such as Spiranthes vernalis and Gymnadenia conopsea.[1] Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant and antimicrobial properties.
A related compound, 4-methoxy-3-(methoxymethyl)phenol, has been studied for its antioxidant and antimicrobial activities.[6][7] While specific data on the biological signaling pathways of 4-(Methoxymethyl)phenol is limited, its structural similarity to other biologically active phenols suggests potential for further investigation in drug discovery and development. For instance, the antioxidant capacity of phenols is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[8]
Safety and Handling
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Measures: Standard laboratory safety precautions should be observed when handling 4-(Methoxymethyl)phenol. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide provides a foundational understanding of 4-(Methoxymethyl)phenol. For specific applications, further experimental validation is recommended.
References
- 1. 4-(Methoxymethyl)phenol | C8H10O2 | CID 79310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. 4-(Methoxymethyl)phenol, CAS No. 5355-17-9 - iChemical [ichemical.com]
- 4. Phenol, 4-(methoxymethyl)- (CAS 5355-17-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata - ProQuest [proquest.com]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
